Stigmasterol glucoside

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Source and Structure:

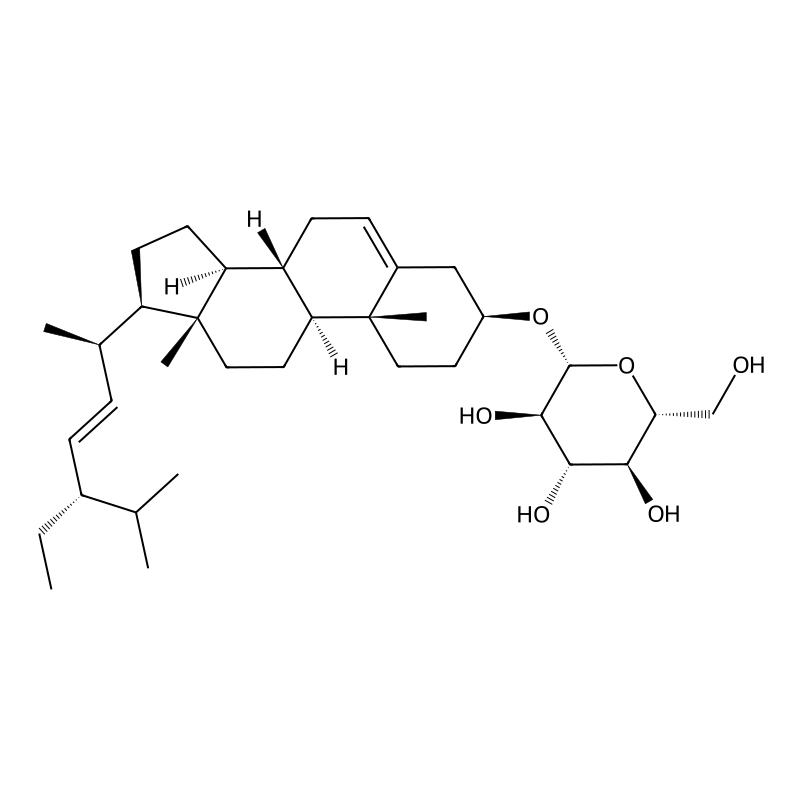

Stigmasterol glucoside is a naturally occurring compound belonging to the class of steroid saponins. It is found in various plants, including Ficus virens and Annona purpurea. It consists of a stigmasterol molecule, a type of sterol, linked to a glucose molecule through a glycosidic bond.

Potential Health Benefits:

Research suggests that stigmasterol glucoside possesses several potential health benefits, although these findings are primarily based on in vitro and animal studies, and further investigation is needed to confirm their efficacy and safety in humans.

- Antioxidant Activity: Studies have shown that stigmasterol glucoside exhibits antioxidant properties, potentially protecting cells from damage caused by free radicals.

- Anti-inflammatory Activity: Research suggests stigmasterol glucoside may possess anti-inflammatory properties, potentially reducing inflammation and associated symptoms.

- 5α-reductase Inhibition: Some studies indicate that stigmasterol glucoside might act as a 5α-reductase inhibitor, an enzyme involved in the conversion of testosterone to dihydrotestosterone (DHT). This could potentially be beneficial in conditions where DHT plays a role, such as benign prostatic hyperplasia (BPH). However, more research is required to confirm this potential effect.

Stigmasterol glucoside is a steroid saponin characterized by the presence of stigmasterol, a plant sterol, linked to a beta-D-glucopyranosyl residue. Its chemical formula is and it is classified as stigmasterol 3-O-beta-D-glucoside. This compound is found in various plant species, particularly in the root bark of certain plants, and is known for its potential health benefits and biological activities .

Research suggests stigmasterol glucoside exhibits anti-inflammatory and antioxidant properties []. The mechanism behind these effects is not fully understood, but it might involve:

- Interaction with enzymes: Stigmasterol glucoside may inhibit the activity of 5α-reductase, an enzyme involved in testosterone metabolism []. This could potentially have hormonal and anti-inflammatory effects.

- Membrane stabilization: Stigmasterol glucoside's structure might allow it to interact with cell membranes, potentially stabilizing them and reducing inflammation.

- Free radical scavenging: The presence of the sugar unit might contribute to antioxidant activity by scavenging free radicals that damage cells [].

Stigmasterol glucoside exhibits a range of biological activities:

- Antioxidant Properties: It has been shown to reduce oxidative stress by decreasing reactive oxygen species production, which is beneficial in protecting cells from damage .

- Anti-Diabetic Effects: Stigmasterol glucoside contributes to improved glucose metabolism and insulin sensitivity, making it a candidate for managing diabetes .

- Anti-Inflammatory Action: The compound has demonstrated the ability to modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines and enzymes such as inducible nitric oxide synthase and cyclooxygenase-2 .

- Antimicrobial Activity: It possesses antimicrobial properties against various pathogens, including certain strains of fungi and bacteria .

Synthesis of stigmasterol glucoside can be achieved through various methods:

- Enzymatic Glycosylation: Using glycosyltransferases to catalyze the transfer of a glucose moiety to stigmasterol.

- Chemical Glycosylation: Employing chemical reagents under controlled conditions to facilitate the glycosidic bond formation between glucose and stigmasterol.

- Extraction from Plant Sources: Isolation from plant materials rich in stigmasterol and its glucoside forms through chromatographic techniques .

Stigmasterol glucoside has several applications:

- Pharmaceuticals: Due to its anti-inflammatory and antioxidant properties, it is being explored for use in formulations targeting chronic diseases such as diabetes and cancer.

- Nutraceuticals: Its health benefits promote its inclusion in dietary supplements aimed at enhancing metabolic health.

- Cosmetics: The compound's moisturizing and protective properties make it suitable for use in skincare products .

Research indicates that stigmasterol glucoside interacts with various biological pathways:

- It modulates insulin signaling pathways, enhancing glucose transporter type 4 translocation which aids in glucose uptake by cells .

- The compound also influences angiogenesis by down-regulating key signaling molecules such as tumor necrosis factor-alpha and vascular endothelial growth factor receptor-2, which are critical in cancer progression .

- Interaction studies have shown that stigmasterol glucoside can enhance the efficacy of certain anticancer drugs by promoting apoptosis in tumor cells while reducing resistance mechanisms .

Stigmasterol glucoside shares structural similarities with other phytosterols and their glycosides. Below is a comparison highlighting its uniqueness:

| Compound | Structure Characteristics | Unique Features |

|---|---|---|

| Stigmasterol | Steroid structure with an alkyl tail | Commonly found in plants; precursor to stigmasterol glucoside |

| Beta-Sitosterol | Similar steroid structure | More soluble than stigmasterol; different alkyl tail length |

| Campesterol | Steroid structure | Differing side chain; less potent anti-diabetic effects compared to stigmasterol |

| Sitosterol Glucoside | Beta-D-glucosylated form of sitosterol | Different sterol backbone; similar biological activities but varies in potency |

| Ergosterol | Steroid structure (provitamin D) | Found mainly in fungi; unique role in vitamin D metabolism |

Stigmasterol glucoside stands out due to its specific glycosidic linkage, which enhances its solubility and bioactivity compared to other similar compounds. Its unique interaction with insulin signaling pathways further distinguishes it within this group of phytosterols .

Molecular Structure and Formula (C₃₅H₅₈O₆)

Stigmasterol glucoside, systematically named stigmasterol 3-O-beta-D-glucoside, is a steroid saponin compound with the molecular formula C₃₅H₅₈O₆ [1] [7]. The compound consists of a stigmasterol molecule, a phytosterol, covalently linked to a beta-D-glucopyranosyl residue at position 3 via a glycosidic linkage [1]. The complete International Union of Pure and Applied Chemistry name for this compound is (2R,3R,4S,5S,6R)-2-[[(3S,8S,9S,10R,13R,14S,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol [1] [3].

The structural framework of stigmasterol glucoside is based on the stigmastane skeleton, which consists of a cholestane moiety bearing an ethyl group at carbon atom C24 [5]. The sterol backbone contains a characteristic tetracyclic structure with two double bonds: one located in the sterol nucleus between C5 and C6, and another in the alkyl side chain between C22 and C23 [1] [18]. The glucose moiety is attached at the C-3 position of the sterol nucleus through a beta-glycosidic bond, creating the complete glucoside structure [18] [21].

The compound's canonical Simplified Molecular Input Line Entry System representation is CCC@HC(C)C [1] [4]. The International Chemical Identifier key for stigmasterol glucoside is VWDLOXMZIGUBKM-AUGXRQBFSA-N, providing a unique identifier for this specific molecular structure [1] [4].

Physicochemical Characteristics

Stigmasterol glucoside exhibits distinctive physicochemical properties that characterize its behavior and potential applications [1] [23]. The compound has a molecular weight of 574.8 grams per mole and a monoisotopic mass of 574.42333957 daltons [1] [27]. The melting point of stigmasterol glucoside is reported to be 299 degrees Celsius, indicating its thermal stability [1]. Under standard atmospheric pressure conditions, the compound has a boiling point of 673.6 plus or minus 55.0 degrees Celsius at 760 millimeters of mercury [23].

The density of stigmasterol glucoside is 1.1 plus or minus 0.1 grams per cubic centimeter, reflecting its solid state properties [23]. The compound exhibits a flash point of 361.2 plus or minus 31.5 degrees Celsius, which is an important safety parameter for handling and storage [23]. The vapor pressure is extremely low at 0.0 plus or minus 4.7 millimeters of mercury at 25 degrees Celsius, indicating minimal volatility at room temperature [23].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₃₅H₅₈O₆ | PubChem [1] |

| Molecular Weight | 574.8 g/mol | PubChem [1] |

| Monoisotopic Mass | 574.42333957 Da | PubChem [1] |

| Melting Point | 299°C | PubChem [1] |

| Boiling Point | 673.6±55.0°C at 760 mmHg | ChemSrc [23] |

| Density | 1.1±0.1 g/cm³ | ChemSrc [23] |

| Polar Surface Area | 99.38 Ų | HMDB [27] |

| LogP | 8.26 | ChemSrc [23] |

| Refractive Index | 1.562 | ChemSrc [23] |

| Heavy Atom Count | 41 | PubChem [1] |

| Complexity | 962 | PubChem [1] |

The polar surface area of stigmasterol glucoside is 99.38 square angstroms, which influences its membrane permeability and biological activity [1] [27]. The logarithm of the partition coefficient (LogP) is 8.26, indicating high lipophilicity and suggesting strong affinity for lipid environments [23]. The refractive index of 1.562 provides information about the compound's optical properties [23]. The molecule contains 41 heavy atoms and has a complexity value of 962, reflecting its intricate molecular architecture [1].

Stigmasterol glucoside is practically insoluble in water due to its high lipophilicity but demonstrates solubility in organic solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone [5] [26]. The compound appears as a white to yellowish-white amorphous powder with characteristic crystalline properties [20] [21]. Storage conditions typically require temperatures between 2 to 8 degrees Celsius in a desiccated environment to maintain stability [25] [26].

Stereochemistry and Isomeric Forms

Stigmasterol glucoside possesses a complex stereochemical structure with multiple chiral centers that define its three-dimensional configuration [1] [28]. The compound contains fourteen defined atom stereocenters and one defined bond stereocenter, creating a highly specific spatial arrangement that is crucial for its biological activity [1]. The sterol portion of the molecule maintains the characteristic stereochemistry of stigmasterol, while the glucose moiety contributes additional chiral centers through its beta-D-glucopyranosyl configuration [18] [21].

The key stereochemical features of the stigmasterol backbone include the 3-beta configuration at the C-3 position where the glucose moiety is attached [18] [21]. This beta-orientation places the glucopyranosyl group in an equatorial position relative to the sterol ring system, which is energetically favorable and influences the compound's conformational stability [21]. The C-5 and C-6 positions maintain the characteristic double bond configuration found in stigmasterol, with the 5,6-double bond adopting the thermodynamically stable configuration [18].

| Stereocenter | Configuration | Description |

|---|---|---|

| C-3 | 3β (R) | Hydroxyl group in β-position [18] [21] |

| C-8 | 8β (S) | Hydrogen in β-position [1] |

| C-9 | 9α (S) | Hydrogen in α-position [1] |

| C-17 | 17β (R) | Side chain in β-position [1] |

| C-20 | 20R | Side chain configuration [1] |

| C-24 | 24S | Ethyl group configuration [1] |

| C-1' (Anomeric) | β (R) | β-Glucopyranosyl linkage [18] [21] |

The side chain of stigmasterol glucoside contains two important double bonds: the C22-C23 double bond with E-configuration and the C5-C6 double bond in the sterol nucleus [1] [18]. The E-configuration of the C22-C23 double bond is characteristic of stigmasterol and distinguishes it from other phytosterol derivatives [18]. The stereochemistry at C-24 is in the S-configuration, which is typical for stigmasterol-derived compounds [1].

The glucose portion of the molecule exhibits the standard beta-D-glucopyranose configuration with specific stereochemistry at each carbon atom [18] [21]. The anomeric carbon (C-1') adopts the beta-configuration, creating a beta-glycosidic linkage with the sterol moiety [18] [21]. The coupling constant of 7.8 Hz for the anomeric proton confirms the beta-configuration through nuclear magnetic resonance analysis [18]. The remaining hydroxyl groups in the glucose ring maintain their characteristic axial and equatorial orientations according to the beta-D-glucopyranose structure [21].

Isomeric forms of stigmasterol glucoside can arise from variations in the stereochemistry of either the sterol backbone or the sugar moiety [9]. Spectral similarity studies have shown that stigmasterol glucoside can be distinguished from closely related steryl glucosides through careful chromatographic separation and mass spectrometric analysis [9]. The compound shows spectral similarity scores of 0.98 with delta-5-avenasteryl glucoside and 0.97 with spinasteryl glucoside, indicating structural relationships while maintaining distinct stereochemical identities [9].

Structural Relationship to Other Phytosterols

Stigmasterol glucoside belongs to the broader class of phytosterol glycosides, which are important structural components found in plant cell membranes [13] [17]. The compound shares fundamental structural similarities with other steryl glucosides while maintaining distinctive features that define its unique biological properties [14] [17]. The basic sterol backbone is derived from the stigmastane skeleton, which serves as the foundation for various phytosterol derivatives [5] [28].

The relationship between stigmasterol glucoside and other phytosterols can be understood through their common cholestane-derived structure [16] [17]. All phytosterols share a tetracyclic steroid nucleus, but differ in their side chain structures and the presence or absence of double bonds [16] [17]. Stigmasterol glucoside differs from beta-sitosterol glucoside by the presence of a C22-C23 double bond in the side chain, which creates the characteristic E-alkene configuration [14] [16].

Campesteryl glucoside represents another closely related compound that shares the glucopyranosyl attachment at the C-3 position but differs in the side chain composition [14]. The distinction lies in the methyl group configuration at C-24, where campesteryl glucoside lacks the ethyl substitution present in stigmasterol glucoside [14] [16]. These structural differences result in different physical properties and biological activities despite their fundamental similarity [14].

The glycosylation pattern of stigmasterol glucoside follows the typical conjugation chemistry observed in plant sterols [17] [33]. Free phytosterols can exist in four types of conjugated forms: fatty acid esters, hydroxycinnamic acid esters, glucosides, and acyl glucosides [17]. Stigmasterol glucoside represents the glucoside conjugation type, where the sterol is linked to glucose through a beta-glycosidic bond at the 3-hydroxyl position [17] [33].

Plants can metabolize free stigmasterol into various conjugated forms, including sterol esters, sterol glucosides, and acyl sterol glucosides [13]. This metabolic flexibility allows plants to regulate membrane fluidity and respond to environmental stresses [13]. The glucoside formation represents a storage and transport mechanism for phytosterols, providing water solubility while maintaining the structural integrity of the sterol backbone [13] [33].

The structural relationship extends to the biosynthetic pathways where stigmasterol glucoside originates from the same precursor molecules as other phytosterols [32] [33]. The C22-sterol desaturase enzyme introduces the characteristic double bond that distinguishes stigmasterol from beta-sitosterol, and subsequent glycosylation creates the glucoside derivative [13] [32]. This biosynthetic relationship explains the co-occurrence of multiple steryl glucosides in plant tissues and their similar biological functions [13] [33].

Spectroscopic Properties and Characterization

The spectroscopic characterization of stigmasterol glucoside provides comprehensive structural information through multiple analytical techniques [18] [19] [20]. Nuclear magnetic resonance spectroscopy serves as the primary method for structural elucidation, offering detailed insights into the molecular architecture and stereochemical configuration [18] [19] [21]. The proton nuclear magnetic resonance spectrum reveals characteristic signals that confirm both the sterol backbone and the glucopyranosyl moiety [18] [19].

The carbon-13 nuclear magnetic resonance spectrum of stigmasterol glucoside displays 35 distinct carbon signals corresponding to the complete molecular structure [18] [19]. The anomeric carbon signal appears at 101.30 parts per million, confirming the presence of the beta-D-glucopyranosyl group [18] [21]. The sterol portion exhibits characteristic signals including the olefinic carbons at 140.45 parts per million for C-5 and 121.21 parts per million for C-6, representing the sterol nucleus double bond [18] [19].

| Carbon Position | ¹³C NMR (δ ppm) | Assignment |

|---|---|---|

| C-3 | 73.47 | CH-O-Glucose [18] [19] |

| C-5 | 140.45 | C= [18] [19] |

| C-6 | 121.21 | CH= [18] [19] |

| C-22 | 138.59 | CH= [18] [21] |

| C-23 | 129.36 | CH= [18] [21] |

| C-1' | 101.30 | Anomeric C [18] [21] |

| C-6' | 61.62 | CH₂-OH [18] [19] |

The side chain double bond carbons appear at 138.59 parts per million for C-22 and 129.36 parts per million for C-23, characteristic of the E-configuration alkene [18] [21]. The glucose carbons show typical signals for a beta-D-glucopyranosyl unit, with the primary alcohol carbon (C-6') at 61.62 parts per million and the remaining sugar carbons in the 70-77 parts per million range [18] [19].

Infrared spectroscopy provides complementary structural information through functional group identification [18] [20] [22]. The infrared spectrum shows characteristic absorption bands at 3402-3450 reciprocal centimeters corresponding to hydroxyl group stretching vibrations from both the sterol and sugar portions [18] [20]. Aliphatic carbon-hydrogen stretching appears at 2940 and 2870 reciprocal centimeters, while the carbon-carbon double bond stretching occurs at 1635 reciprocal centimeters [18] [20].

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 3402-3450 | O-H stretching (hydroxyl groups) [18] [20] |

| 2940 | C-H stretching (aliphatic) [18] [20] |

| 1635 | C=C stretching (alkene) [18] [20] |

| 1072 | C-O stretching (glycosidic) [18] [20] |

| 1026 | C-O stretching (glycosidic) [18] [20] |

Mass spectrometry analysis reveals the molecular ion peak and characteristic fragmentation patterns that confirm the molecular structure [19] [20]. The molecular ion appears at mass-to-charge ratio 574, corresponding to the molecular weight of stigmasterol glucoside [19]. Characteristic fragment ions include the loss of the glucose moiety, yielding a fragment at mass-to-charge ratio 412 corresponding to the stigmasterol aglycone [19] [20].

The fragmentation pattern in mass spectrometry shows typical sterol fragmentation with loss of side chain components and ring system rearrangements [9] [19]. Important fragment ions appear at mass-to-charge ratios 255 and 297, which are characteristic of sterols with unsaturated side chains [9]. The glucose portion contributes specific fragmentation patterns that help distinguish steryl glucosides from other sterol conjugates [9] [19].

Ultraviolet-visible spectroscopy provides limited but useful information about the chromophoric properties of stigmasterol glucoside [21]. The compound shows weak absorption in the ultraviolet region due to the conjugated double bond system in the sterol nucleus [21]. The absorption maximum occurs around 280 nanometers, consistent with the presence of the sterol chromophore [21].